![molecular formula C18H13FN2O B14570759 4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile CAS No. 61298-07-5](/img/structure/B14570759.png)
4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a fluoro group, a methyl group, and a benzonitrile moiety attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Benzonitrile Moiety: The benzonitrile moiety can be attached through a nucleophilic substitution reaction, where a suitable benzonitrile derivative reacts with the quinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the fluoro, methyl, and benzonitrile groups.
4-Methylquinoline: Similar structure but without the fluoro and benzonitrile groups.
6-Fluoroquinoline: Contains the fluoro group but lacks the methyl and benzonitrile groups.
Uniqueness
4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the benzonitrile moiety provides additional sites for chemical modification .
Properties
CAS No. |
61298-07-5 |
|---|---|
Molecular Formula |
C18H13FN2O |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[(6-fluoro-4-methyl-2-oxoquinolin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H13FN2O/c1-12-8-18(22)21(17-7-6-15(19)9-16(12)17)11-14-4-2-13(10-20)3-5-14/h2-9H,11H2,1H3 |
InChI Key |
CWUSNJNKBJELAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


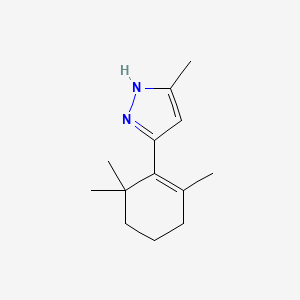
![Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester](/img/structure/B14570684.png)
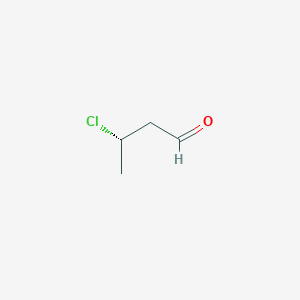
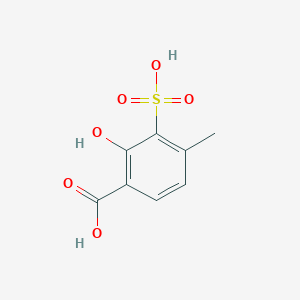
![3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid](/img/structure/B14570701.png)
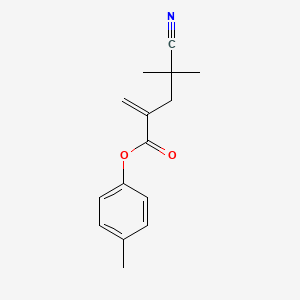

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene](/img/structure/B14570715.png)
![6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570736.png)
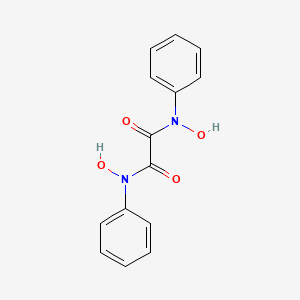
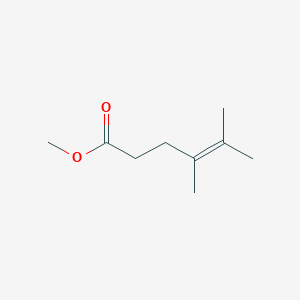
![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide](/img/structure/B14570747.png)
![Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate](/img/structure/B14570764.png)
![3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B14570765.png)
